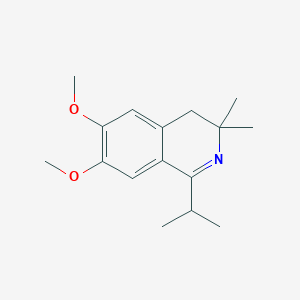
1,3-Dinitro-7-(trifluoromethoxy)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dinitro-7-(trifluoromethoxy)acridine is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and industrial applications. Acridine derivatives have been widely studied for their unique physical and chemical properties, making them valuable in various fields such as pharmaceuticals, dyes, and fluorescent materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is preferred due to its efficiency, safety, and cost-effectiveness.
Industrial Production Methods
Industrial production of 1,3-Dinitro-7-(trifluoromethoxy)acridine may involve large-scale synthesis using similar trifluoromethoxylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitro-7-(trifluoromethoxy)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,3-diamino-7-(trifluoromethoxy)acridine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
1,3-Dinitro-7-(trifluoromethoxy)acridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,3-Dinitro-7-(trifluoromethoxy)acridine involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate into DNA, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division. This intercalation disrupts the normal function of these enzymes, leading to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its antitumor activity.
Uniqueness
1,3-Dinitro-7-(trifluoromethoxy)acridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification enhances its biological activity and stability compared to other acridine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H6F3N3O5 |
|---|---|
Molecular Weight |
353.21 g/mol |
IUPAC Name |
1,3-dinitro-7-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H6F3N3O5/c15-14(16,17)25-9-1-2-11-7(3-9)4-10-12(18-11)5-8(19(21)22)6-13(10)20(23)24/h1-6H |
InChI Key |
FCFHRJAWAXZIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C2C=C1OC(F)(F)F)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)

![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
![1-(4-{4-[(3,4-Dichlorophenyl)carbonyl]piperazin-1-yl}-5-fluoro-2-methylphenyl)ethanone](/img/structure/B14948309.png)
![6,6-dimethyl-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14948313.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)
